molecular formula C18H39NO3 B14170812 N-{2-[2-(Dodecyloxy)ethoxy]ethoxy}-N-methylmethanamine CAS No. 926294-44-2

N-{2-[2-(Dodecyloxy)ethoxy]ethoxy}-N-methylmethanamine

Cat. No.: B14170812
CAS No.: 926294-44-2
M. Wt: 317.5 g/mol
InChI Key: PQCOSCDHKBKLHM-UHFFFAOYSA-N
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Description

N-{2-[2-(Dodecyloxy)ethoxy]ethoxy}-N-methylmethanamine is a chemical compound with the molecular formula C18H39NO3. It is known for its surfactant properties and is used in various industrial and scientific applications. This compound is characterized by its long hydrophobic dodecyl chain and hydrophilic ethoxy groups, making it an effective emulsifier and detergent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(Dodecyloxy)ethoxy]ethoxy}-N-methylmethanamine typically involves the reaction of dodecyl alcohol with ethylene oxide to form dodecyloxyethanol. This intermediate is then reacted with additional ethylene oxide units to produce the triethylene glycol monododecyl ether. Finally, the resulting compound is reacted with methylamine to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of reactors capable of handling the exothermic nature of ethylene oxide reactions. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of catalysts and optimized reaction temperatures and pressures are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(Dodecyloxy)ethoxy]ethoxy}-N-methylmethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{2-[2-(Dodecyloxy)ethoxy]ethoxy}-N-methylmethanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{2-[2-(Dodecyloxy)ethoxy]ethoxy}-N-methylmethanamine is primarily based on its surfactant properties. The compound reduces surface tension, allowing it to emulsify and solubilize hydrophobic substances in aqueous solutions. It interacts with lipid bilayers and proteins, disrupting their structure and enhancing the permeability of cell membranes. This makes it effective in applications such as cell lysis and drug delivery .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[2-(Dodecyloxy)ethoxy]ethoxy}-N-methylmethanamine is unique due to its specific combination of a long hydrophobic dodecyl chain and multiple ethoxy groups, along with a methylamine group. This structure provides it with distinct surfactant properties, making it highly effective in emulsification and solubilization processes. Its ability to interact with both hydrophobic and hydrophilic substances sets it apart from other similar compounds .

Properties

CAS No.

926294-44-2

Molecular Formula

C18H39NO3

Molecular Weight

317.5 g/mol

IUPAC Name

N-[2-(2-dodecoxyethoxy)ethoxy]-N-methylmethanamine

InChI

InChI=1S/C18H39NO3/c1-4-5-6-7-8-9-10-11-12-13-14-20-15-16-21-17-18-22-19(2)3/h4-18H2,1-3H3

InChI Key

PQCOSCDHKBKLHM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOCCOCCON(C)C

Origin of Product

United States

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